3-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-6-methylquinolin-2(1H)-one
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Overview
Description
3-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-6-methylquinolin-2(1H)-one is an organic compound that belongs to the class of oxadiazoles and quinolines Oxadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms and one oxygen atom, while quinolines are aromatic nitrogen compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-6-methylquinolin-2(1H)-one typically involves multiple steps. One common method includes the cyclization of appropriate precursors under specific conditions. For example, the synthesis may start with the preparation of 4-methoxybenzohydrazide, which is then reacted with a suitable nitrile to form the oxadiazole ring. The resulting intermediate is further reacted with 6-methylquinolin-2(1H)-one under acidic or basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and continuous flow systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
3-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-6-methylquinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs .
Scientific Research Applications
3-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-6-methylquinolin-2(1H)-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Material Science: It is explored for use in organic light-emitting diodes (OLEDs) and other electronic devices due to its unique electronic properties.
Pharmaceuticals: The compound is investigated for its potential as a drug candidate for various diseases.
Mechanism of Action
The mechanism of action of 3-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-6-methylquinolin-2(1H)-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The oxadiazole ring can interact with biological macromolecules through hydrogen bonding and π-π interactions, while the quinoline moiety can intercalate with DNA or interact with proteins .
Comparison with Similar Compounds
Similar Compounds
- 2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- N-(4-Methoxybenzyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine
- 5-Methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole (Omeprazole)
Uniqueness
3-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-6-methylquinolin-2(1H)-one is unique due to the combination of the oxadiazole and quinoline moieties, which confer distinct electronic and steric properties.
Properties
CAS No. |
4896-87-1 |
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Molecular Formula |
C19H15N3O3 |
Molecular Weight |
333.3 g/mol |
IUPAC Name |
3-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-6-methyl-1H-quinolin-2-one |
InChI |
InChI=1S/C19H15N3O3/c1-11-3-8-16-13(9-11)10-15(18(23)20-16)17-21-19(25-22-17)12-4-6-14(24-2)7-5-12/h3-10H,1-2H3,(H,20,23) |
InChI Key |
QWLFJCFRMSDACV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2)C3=NOC(=N3)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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